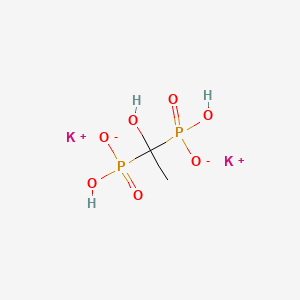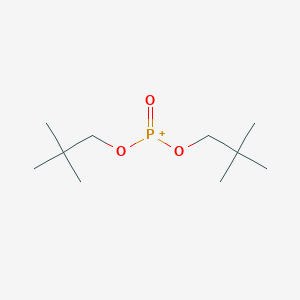
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt can be synthesized by neutralizing hydroxyethylenediphosphonic acid with potassium hydroxide. The reaction typically involves dissolving hydroxyethylenediphosphonic acid in water and gradually adding potassium hydroxide until the pH reaches a desired level, usually around 2-3 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions followed by spray drying to obtain the final product. This method ensures high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Substitution: Reacts with other compounds to replace functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions like calcium, magnesium, and iron in aqueous solutions.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Involves reagents like alkyl halides or acyl chlorides under controlled temperatures and pH levels.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Oxidation: Oxidized phosphonate derivatives.
Substitution: Substituted phosphonate compounds.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Industry: Utilized in water treatment, detergents, and as a corrosion inhibitor.
Mecanismo De Acción
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. This mechanism is particularly useful in water treatment and as a corrosion inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, potassium salt
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt is unique due to its specific chelating properties and stability in various pH conditions. Compared to its sodium and tetrasodium counterparts, the dipotassium salt offers different solubility and reactivity profiles, making it suitable for specific industrial applications .
Propiedades
Número CAS |
21089-06-5 |
|---|---|
Fórmula molecular |
C2H6K2O7P2 |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
YGZBDWZUQFVAHU-UHFFFAOYSA-L |
SMILES canónico |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)


![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)





